Methyl 7-aminoimidazo[1,2-a]pyridine-2-carboxylate
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Overview
Description
Methyl 7-aminoimidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 7-aminoimidazo[1,2-a]pyridine-2-carboxylate typically involves the functionalization of the imidazo[1,2-a]pyridine scaffold. This can be achieved through various methods, including transition metal catalysis, metal-free oxidation, and photocatalysis . One common approach involves the use of radical reactions to introduce the amino group at the 7-position of the imidazo[1,2-a]pyridine ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods used can vary depending on the desired scale and application, but they generally follow the principles of green chemistry to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Methyl 7-aminoimidazo[1,2-a]pyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by metal-free oxidation strategies.
Reduction: Reduction reactions may involve the use of reducing agents to modify the functional groups on the compound.
Common Reagents and Conditions
Common reagents used in these reactions include transition metals, oxidizing agents, and photocatalysts . The reaction conditions can vary, but they often involve controlled temperatures and specific solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives of the compound, while substitution reactions can introduce various functional groups at specific positions on the imidazo[1,2-a]pyridine ring .
Scientific Research Applications
Methyl 7-aminoimidazo[1,2-a]pyridine-2-carboxylate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of methyl 7-aminoimidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to methyl 7-aminoimidazo[1,2-a]pyridine-2-carboxylate include:
2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides: Known for their anti-tuberculosis activity.
Pyrimido[1,2-a]benzimidazoles: Studied for their pharmacological use.
Miroprofen: An imidazo[1,2-a]pyridine derived NSAID with analgesic, antipyretic, and anti-inflammatory activity.
Uniqueness
This compound is unique due to its specific structural features and the versatility of its chemical reactions. Its ability to undergo various functionalizations makes it a valuable compound in both research and industrial applications .
Properties
Molecular Formula |
C9H9N3O2 |
---|---|
Molecular Weight |
191.19 g/mol |
IUPAC Name |
methyl 7-aminoimidazo[1,2-a]pyridine-2-carboxylate |
InChI |
InChI=1S/C9H9N3O2/c1-14-9(13)7-5-12-3-2-6(10)4-8(12)11-7/h2-5H,10H2,1H3 |
InChI Key |
SLTCRCPTTZKTTL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN2C=CC(=CC2=N1)N |
Origin of Product |
United States |
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